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Compound of Interest

Compound Name: 4-Methoxybenzaldehyde-d1

Cat. No.: B099111

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-
Methoxybenzaldehyde-d1, a deuterated analog of 4-Methoxybenzaldehyde. This document is
intended for researchers, scientists, and professionals in the field of drug development who are
interested in the application of isotopically labeled compounds. The guide details the physical
and chemical properties, spectroscopic data, synthesis, and metabolic fate of 4-
Methoxybenzaldehyde-d1, with a focus on the implications of deuterium substitution.

Core Chemical Properties

4-Methoxybenzaldehyde-d1, also known as p-anisaldehyde-d1, is a synthetic aromatic
aldehyde in which the hydrogen atom of the formyl group is replaced with its stable isotope,
deuterium. This isotopic substitution imparts unique properties that are valuable in various
research and development applications, particularly in mechanistic studies and for altering
metabolic profiles of parent molecules.

Physical and Chemical Properties

The physical and chemical properties of 4-Methoxybenzaldehyde-d1 are closely related to its
non-deuterated counterpart. The primary difference lies in the molecular weight due to the
presence of deuterium.
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4-Methoxybenzaldehyde-

Property - 4-Methoxybenzaldehyde

Molecular Formula CsH7DO2 CsHsO2

Molecular Weight 137.15 g/mol 136.15 g/mol

CAS Number 19486-71-6 123-11-5

Appearance Colorless to pale yellow liquid Colorless to pale yellow liquid

odor Similar to hawthorn, sweet, Similar to hawthorn, sweet,
floral floral

Boiling Point 248 °C (lit.) 248-249 °C (lit.)

Melting Point -1 °C (lit)) -1 °C (lit))

Density 1.127 g/mL at 25 °C 1.123 g/mL at 20 °C

Refractive Index

Not specified

n20/D 1.573 (lit.)

Soluble in ethanol, ether,

Insoluble in water; soluble in

Solubility ethanol, ether, acetone,
acetone, chloroform
chloroform
inChi 1S/C8H802/c1-10-8-4-2-7(6- 1S/C8H802/c1-10-8-4-2-7(6-
n
9)3-5-8/h2-6H,1H3/i6D 9)3-5-8/h2-6H,1H3
ZRSNZINYAWTAHE- ZRSNZINYAWTAHE-
InChl Key
RAMDWTOOSA-N UHFFFAOYSA-N
SMILES [2H]C(=0)clcecc(OC)ccl 0O=Cclccc(OC)ccl

Spectroscopic Data

The spectroscopic data for 4-Methoxybenzaldehyde-d1 is distinguished from the non-
deuterated form primarily by the absence of the aldehyde proton signal in *H NMR and the
altered fragmentation pattern in mass spectrometry.
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Spectroscopic Data

4-Methoxybenzaldehyde-
d1 (Predicted/Reported)

4-Methoxybenzaldehyde
(Reported)

Aromatic protons: & 7.85 (d,
J=8.8 Hz, 2H), 6.98 (d, J=8.8
Hz, 2H); Methoxy protons: &

Aldehyde proton: & 9.87 (s,
1H); Aromatic protons: & 7.85

1H NMR (d, J=8.8 Hz, 2H), 6.98 (d,
3.88 (s, 3H). The aldehyde
) ] J=8.8 Hz, 2H); Methoxy
proton signal at ~9.87 ppm is
protons: & 3.88 (s, 3H).[1]
absent.[1]
Aldehyde carbon: 4 ~190
(triplet, J(C,D) = 25-30 Hz); Aldehyde carbon: 6 190.7;
Aromatic and methoxy carbons  Aromatic carbons:  164.6,
13C NMR

similar to non-deuterated form:
0 164.6, 131.9, 130.2, 114.2,
55.6.

131.9, 130.2, 114.2; Methoxy
carbon: 0 55.6.

Mass Spectrometry (EI)

Molecular lon (M*): m/z 137.
Key fragments: m/z 136 (loss
of D), m/z 108 (loss of -CDO),
m/z 94, m/z 78.

Molecular lon (M*): m/z 136.
Key fragments: m/z 135 (loss
of H), m/z 107 (loss of -CHO),
m/z 92, m/z 77.[2]

FTIR

C-D stretch of aldehyde:
~2100-2200 cm~1 (weak); C=0
stretch: ~1685 cm~1; C-O-C
stretch: ~1250 cm~?*; Aromatic
C-H stretch: ~3000-3100 cm™2.

C-H stretch of aldehyde:
~2720 and 2820 cm~?; C=0
stretch: ~1685 cm~1; C-O-C
stretch: ~1250 cm~?; Aromatic
C-H stretch: ~3000-3100 cm™2.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4-Methoxybenzaldehyde-d1

and its characterization using various analytical techniques.

Synthesis of 4-Methoxybenzaldehyde-d1

A modern and efficient method for the formyl-selective deuteration of aldehydes utilizes a

synergistic combination of photoredox and organic catalysis with D20 as the deuterium source.

[3114]
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Reaction: Formyl-selective H/D exchange.
Procedure:

e To an oven-dried 10 mL Schlenk tube, add 4-methoxybenzaldehyde (0.3 mmol, 1.0 equiv), a
thiol catalyst (e.g., 2-mercaptobenzoic acid, 0.06 mmol, 0.2 equiv), and a photoredox
catalyst (e.g., a polyoxometalate, 0.003 mmol, 0.01 equiv).

o Evacuate and backfill the tube with argon three times.
e Add D20 (1.5 mmol, 5.0 equiv) and a suitable organic solvent (e.g., 1.5 mL of acetonitrile).
 Stir the reaction mixture at room temperature under irradiation with blue LEDs (450 nm).

e Monitor the reaction progress by *H NMR by observing the disappearance of the aldehyde
proton signal.

» Upon completion, quench the reaction with saturated agueous NaHCOs solution.
o Extract the product with ethyl acetate (3 x 10 mL).

o Combine the organic layers, dry over anhydrous NazSOs, filter, and concentrate under
reduced pressure.

» Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl
acetate gradient to afford 4-Methoxybenzaldehyde-d1.
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Synthesis Workflow for 4-Methoxybenzaldehyde-d1
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Analytical Characterization

Objective: To determine the purity and confirm the isotopic enrichment of 4-
Methoxybenzaldehyde-d1.

Procedure:

e Sample Preparation:

o

Accurately weigh approximately 10-20 mg of the 4-Methoxybenzaldehyde-d1 sample
into an NMR tube.

o Accurately weigh and add a suitable internal standard (e.g., maleic acid, with a known
purity) to the same NMR tube.

o Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCIs) to the NMR
tube.

o Cap the tube and vortex to ensure complete dissolution.
o Data Acquisition:
o Acquire a quantitative *H NMR spectrum.

o Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T of the protons of
interest to allow for full relaxation.

o Use a 90° pulse angle.

o Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for
the signals to be integrated.

o Data Processing and Analysis:

o Apply Fourier transformation, phase correction, and baseline correction to the acquired
FID.
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o Integrate a well-resolved signal of the analyte (e.g., the aromatic protons) and a signal of
the internal standard.

o Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte /
|_std) * (N_std / N_analyte) * (MW _analyte / MW_std) * (m_std / m_analyte) * P_std where
| is the integral value, N is the number of protons for the integrated signal, MW is the
molecular weight, m is the mass, and P is the purity of the standard.

o Confirm the absence of the aldehyde proton signal around 9.87 ppm to verify high isotopic

enrichment.

Objective: To confirm the molecular formula and analyze the fragmentation pattern of 4-
Methoxybenzaldehyde-d1.

Procedure:
e Sample Preparation:

o Prepare a dilute solution of 4-Methoxybenzaldehyde-d1 (e.g., 1 ug/mL) in a suitable
volatile solvent (e.g., methanol or acetonitrile).

o Data Acquisition:

o Infuse the sample solution into the mass spectrometer via direct injection or through a
chromatographic system (e.g., GC-MS or LC-MS).

o Use a soft ionization technique such as Electrospray lonization (ESI) or a harder
technique like Electron lonization (EI) to generate ions.

o Acquire the mass spectrum in a high-resolution mode (e.g., on an Orbitrap or TOF
instrument) to obtain accurate mass measurements.

e Data Analysis:

o Determine the accurate mass of the molecular ion ([M]* or [M+H]*) and compare it with

the theoretical exact mass of CeH7DOx.
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o Analyze the fragmentation pattern to identify characteristic fragment ions. For El, expect to
see the molecular ion at m/z 137, and key fragments corresponding to the loss of
deuterium (m/z 136) and the deuterated formyl group (m/z 108).

Objective: To identify the functional groups present in 4-Methoxybenzaldehyde-d1, particularly
the C-D and C=0 stretching vibrations.

Procedure:
e Sample Preparation:

o Place a small drop of the neat liquid 4-Methoxybenzaldehyde-d1 directly onto the ATR
crystal.

» Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal.

o Acquire the sample spectrum over a range of 4000-400 cm™1,

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
e Data Analysis:

o Identify the characteristic absorption bands. Look for the C-D stretching vibration of the
aldehyde group around 2100-2200 cm™1, the C=0 stretching vibration around 1685 cm1,
and the C-O-C stretching of the methoxy group around 1250 cm~1. The characteristic C-H
stretching vibrations of the aldehyde at ~2720 and 2820 cm~* should be absent or
significantly diminished.

Relevance in Drug Development: The Kinetic
Isotope Effect

The primary rationale for using deuterated compounds like 4-Methoxybenzaldehyde-d1 in
drug development is to leverage the kinetic isotope effect (KIE). The C-D bond is stronger than
the C-H bond, and therefore, reactions that involve the cleavage of this bond as the rate-
determining step will proceed more slowly for the deuterated compound.[5]
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Metabolic Pathway of 4-Methoxybenzaldehyde

4-Methoxybenzaldehyde is primarily metabolized in vivo through oxidation of the aldehyde
group to a carboxylic acid, forming 4-methoxybenzoic acid. This reaction is catalyzed by
aldehyde dehydrogenase (ALDH) enzymes.[6][7] Cytochrome P450 (CYP) enzymes can also
be involved in the metabolism of aromatic aldehydes.[8][9]

Catalyzing Enzymes

Aldehyde Dehydrogenas@ Cytochrome P450 (CYP)

Metabolic Oxidation of 4-Methoxybenzaldeh
4-Methoxybenzaldehyde-d1

4-Methoxybenzaldehyde

&H (FMSIower)

4-Methoxybenzoic Acid

Click to download full resolution via product page

Metabolic Pathway and the Kinetic Isotope Effect

As depicted in the diagram, the oxidation of the aldehyde is the primary metabolic route. By
replacing the formyl hydrogen with deuterium, the rate of this oxidation (k_D) is significantly
reduced compared to the non-deuterated compound (k_H). This has several potential benefits
in drug development:

» Increased Half-Life: A slower rate of metabolism can lead to a longer plasma half-life of a
drug, potentially allowing for less frequent dosing.[10]

o Reduced Peak Plasma Concentrations: Slower metabolism can lead to lower and more
sustained plasma concentrations, which may reduce dose-dependent side effects.
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» Altered Metabolite Profile: By slowing down one metabolic pathway, other metabolic routes
may become more prominent, which can be advantageous if the primary metabolite is
associated with toxicity.

e Improved Bioavailability: For drugs that undergo significant first-pass metabolism in the liver,
deuteration at the metabolic "soft spot" can increase oral bioavailability.

4-Methoxybenzaldehyde-d1 serves as a valuable tool for studying these principles. It can be
used as an internal standard in pharmacokinetic studies of 4-Methoxybenzaldehyde or as a
building block in the synthesis of more complex deuterated drug candidates.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b099111#4-methoxybenzaldehyde-d1-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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